molecular formula C12H28NO4Ru B1141741 Tetrapropylammonium perruthenate CAS No. 114615-82-6

Tetrapropylammonium perruthenate

Cat. No. B1141741
M. Wt: 351.43
InChI Key:
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Description

Tetrapropylammonium perruthenate (TPAP) is a catalytic oxidant used in organic synthesis, offering a wide range of applications from double to selective oxidations. It facilitates various chemical reactions, including heteroatom oxidation, cleavage reactions, and sequential reaction processes, making it a versatile reagent in organic chemistry (Ley, Norman, Griffith, & Marsden, 1994).

Synthesis Analysis

The synthesis of TPAP involves the reduction of tetrapropylammonium perruthenate by 2-undecanol to a low-valent ruthenium species. This species efficiently catalyzes the isomerization of a wide range of allylic alcohols into their corresponding saturated carbonyl derivatives, demonstrating the reagent's ability to promote novel and efficient reactions (Markó et al., 1999).

Molecular Structure Analysis

The molecular structure of TPAP-related compounds, such as tetrapropylammonium-2,3-dichloro-5,6-dicyano-p-benzoquinone, has been elucidated through X-ray diffraction analysis, offering insights into the charge-transfer complexes and the interaction between the TPAP cation and its counterions. Such studies reveal the intricate arrangement of molecules and the impact of structural features on their chemical properties (Marzotto, Clemente, & Pasimeni, 1988).

Chemical Reactions and Properties

TPAP is known for its catalytic prowess in oxidizing a range of molecules, including its role in the glycol cleavage to carboxylic (di)acids, showcasing its ability to facilitate complex transformations in organic synthesis with high yields and selectivity (Schmidt & Stark, 2011). Furthermore, TPAP's role in the oxidation of secondary nitro compounds to ketones highlights its versatility and efficiency as an oxidant in organic chemistry (Tokunaga, Ihara, & Fukumoto, 1997).

Physical Properties Analysis

The stability and reusability of TPAP as a catalyst have been significantly improved through the use of tetraalkylammonium salts or imidazolium ionic liquids, demonstrating its effective recovery and potential for reuse in catalytic oxidations. This not only enhances the reagent's practical utility but also contributes to the sustainability of chemical processes (Ley, Ramarao, & Smith, 2001).

Chemical Properties Analysis

TPAP exhibits a remarkable ability to catalyze the oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans, highlighting its role in promoting stereospecific and stereoselective transformations. This ability to catalyze complex reactions underlines TPAP's importance in synthetic organic chemistry, providing a tool for achieving intricate molecular architectures with high precision and efficiency (Piccialli & Caserta, 2004).

Scientific Research Applications

  • TPAP is used for the oxidations of a wide range of molecules, including double and selective oxidations. It is also applied in heteroatom oxidation, cleavage reactions, and sequential reaction processes (Ley, Norman, Griffith, & Marsden, 1994).

  • It promotes the isomerization of allylic alcohols into saturated carbonyl derivatives in the absence of an oxidant, showing versatility in catalysis (Markó et al., 1999).

  • TPAP catalyzes the oxidative cyclisation of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans, highlighting its utility in stereospecific and stereoselective transformations (Piccialli & Caserta, 2004).

  • It enables the recovery and reuse of oxidants in catalytic oxidations of alcohols, suggesting applications in more sustainable chemical processes (Ley, Ramarao, & Smith, 2001).

  • TPAP is a mild and efficient oxidant for sensitive steroidal alcohols, demonstrating its application in steroid chemistry (Acosta, Rao, & Kim, 1993).

  • It offers a mild oxidative transformation of nitro compounds into ketones, showing its utility in organic syntheses (Tokunaga, Ihara, & Fukumoto, 1997).

  • TPAP has been used in ionic liquids as an alternative solvent medium for selective oxidation of alcohols to aldehydes and ketones (Farmer & Welton, 2002).

  • It catalyzes glycol cleavage to carboxylic (di)acids in a mild oxidation protocol, applicable to a broad range of substrates (Schmidt & Stark, 2011).

  • The electrochemical recycling of TPAP is explored, showing its potential in more sustainable oxidation reactions (Lybaert, Maes, Tehrani, & Wael, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The substitution of RuCl3 precursor with high valent TPAP species leads to more ruthenium oxides active species in the catalysts. The acidification treatment of the carrier in TPAP/AC catalyst can produce an enhanced interaction between the active species and the modified functional groups on the carrier. This also provides a promising strategy to explore high efficient and economic mercury-free catalysts for the hydrochlorination of acetylene .

properties

IUPAC Name

ruthenium;tetrapropylazanium;hydroxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCLFLGLPCVDMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapropylammonium perruthenate

CAS RN

114615-82-6
Record name Tetrapropylammonium perruthenate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
3,180
Citations
SV Ley, J Norman, WP Griffith, SP Marsden - Synthesis, 1994 - thieme-connect.com
… This article reviews the oxidations of a wide range of molecules with tetrapropylammonium perruthenate including examples of both double oxidations and selective oxidations. …
Number of citations: 221 www.thieme-connect.com
J Lybaert, BUW Maes, KA Tehrani, K De Wael - Electrochimica Acta, 2015 - Elsevier
… In this work, an electrochemical study of the tetrapropylammonium perruthenate catalyst (TPAP) and its activity towards a primary alcohol, n-butanol, has been carried out as well as a …
Number of citations: 7 www.sciencedirect.com
AKC Schmidt, CBW Stark - Organic Letters, 2011 - ACS Publications
A new method to accomplish glycol cleavage to carboxylic (di)acids in one step using catalytic amounts of tetrapropylammonium perruthenate (TPAP) together with N-methylmorpholine …
Number of citations: 40 pubs.acs.org
X Li, H Zhang, B Man, L Hou, C Zhang, H Dai, M Zhu… - Catalysts, 2017 - mdpi.com
The Ru-based catalysts, including Ru/AC (activated carbon), TPAP (tetrapropylammonium perruthenate)/AC, TPAP/AC-HNO 3 , and TPAP/AC-HCl, were prepared and assessed for the …
Number of citations: 16 www.mdpi.com
CK Acosta, PN Rao, HK Kim - Steroids, 1993 - Elsevier
Tetrapropylammonium perruthenate N-methylmorpholine N-oxide oxidation of steroidal alcohols is described. The reagent combination is mild and gave good yields of the …
Number of citations: 23 www.sciencedirect.com
S Campestrini, M Carraro, L Franco, R Ciriminna… - Tetrahedron …, 2008 - Elsevier
… mmol of tetrapropylammonium perruthenate per 100 mg of catalyst). Ru load was measured by ICP-MS. A batch of catalysts with the same molar composition of TPAP-Me3A was also …
Number of citations: 11 www.sciencedirect.com
IE Markó, A Gautier, M Tsukazaki… - Angewandte Chemie …, 1999 - Wiley Online Library
In the absence of an oxidant, tetrapropylammonium perruthenate (TPAP) is reduced by 2‐undecanol to a low‐valent ruthenium species that efficiently catalyzes the isomerization of a …
Number of citations: 59 onlinelibrary.wiley.com
KR Guertin, AS Kende - Tetrahedron letters, 1993 - Elsevier
Chemoselective Catalytic Oxidation of Sulfides to Sulfones With Tetrapropylammonium Perruthenate (TPAP) … In 1987, Ley and co-workers first reported the use of tetrapropylammonium …
Number of citations: 62 www.sciencedirect.com
E Cao, WB Motherwell… - Chemical Engineering & …, 2006 - Wiley Online Library
… The system was tested for the catalytic oxidation of benzyl alcohol to benzaldehyde by tetrapropylammonium perruthenate (TPAP) with N‐methyl‐morpholine‐N‐oxide in the liquid …
Number of citations: 24 onlinelibrary.wiley.com
V Piccialli - Molecules, 2014 - mdpi.com
… Since its introduction in the mid-eighties, tetrapropylammonium perruthenate (TPAP) has reached a great popularity among organic chemists and it is mostly employed in catalytic …
Number of citations: 63 www.mdpi.com

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